2-(2,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a dimethoxyphenyl group and a methylphenylmethylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. This reaction often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a dimethoxyphenyl halide with a suitable nucleophile, such as a hydrazide, under basic conditions.
Attachment of the Methylphenylmethylsulfanyl Group: The methylphenylmethylsulfanyl group can be attached through a thiolation reaction. This involves the reaction of a methylphenylmethyl halide with a thiol or thiolate anion under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic groups. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents include halides, nitriles, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nitriles, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings, reduced oxadiazole ring
Substitution: Substituted aromatic rings
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties have been investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of the compound’s use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Lacks the methylphenylmethylsulfanyl group, resulting in different chemical properties and biological activities.
5-(4-Methylphenyl)-1,3,4-oxadiazole:
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a dimethoxy group, affecting its chemical behavior and interactions.
Uniqueness
The presence of both the dimethoxyphenyl group and the methylphenylmethylsulfanyl group in 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE contributes to its unique chemical properties and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O3S/c1-12-4-6-13(7-5-12)11-24-18-20-19-17(23-18)15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3 |
InChI Key |
LMPWTIYIPFKEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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